

A Technical Guide to the Chemical Structure and Synthesis of Emorfazone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Emorfazone, with the IUPAC name 4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one, is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs. Primarily marketed in Japan, it offers both analgesic and anti-inflammatory effects. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed methodology for its chemical synthesis. Furthermore, it elucidates its proposed mechanism of action. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to support drug development and research professionals.

Chemical Structure and Physicochemical Properties

Emorfazone is a pyridazinone derivative characterized by an ethoxy group, a methyl group, and a morpholino moiety attached to the core heterocyclic ring. This unique combination of functional groups dictates its chemical behavior and pharmacological activity.

The key identifiers and physicochemical properties of **Emorfazone** are summarized in the tables below.

Table 1: Chemical Identifiers for Emorfazone



Identifier	Value	Citation
IUPAC Name	4-ethoxy-2-methyl-5- morpholin-4-ylpyridazin-3-one	[1]
CAS Number	38957-41-4	[1]
Molecular Formula	C11H17N3O3	[1]
SMILES	CCOC1=C(C=NN(C1=O)C)N2 CCOCC2	[1]
InChIKey	URJQOOISAKEBKW- UHFFFAOYSA-N	[1]

Table 2: Physicochemical and Pharmacological Properties of Emorfazone

Property	Value	Citation
Molecular Weight	239.27 g/mol	[1]
Melting Point	90 °C	[2]
Appearance	Prisms (from ether)	
LogP (predicted)	0.08	[2]
Pharmacological Class	Analgesic, Anti-inflammatory	[3][4]
Mechanism of Action	Inhibition of bradykinin-like substance release	[5]

Synthesis of Emorfazone

The synthesis of **Emorfazone** (designated as compound 3 in the following scheme) is achieved through a multi-step process starting from 4,5-dichloro-2-methyl-3(2H)-pyridazinone. The foundational synthesis was reported by Takaya et al. in the Journal of Medicinal Chemistry (1979).

Experimental Protocol



Step 1: Synthesis of 4-Chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2)

A solution of 4,5-dichloro-2-methyl-3(2H)-pyridazinone (1) (1.79 g, 0.01 mol) in ethanol (20 mL) is treated with a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 0.01 g-atom) in absolute ethanol (30 mL). The reaction mixture is refluxed for 2 hours. After cooling, the precipitated sodium chloride is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The resulting residue is then recrystallized from a mixture of ethanol and water to yield 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2) as colorless needles.

• Yield: 1.50 g (80%)

Melting Point: 88-89 °C

Step 2: Synthesis of 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (**Emorfazone**, 3)

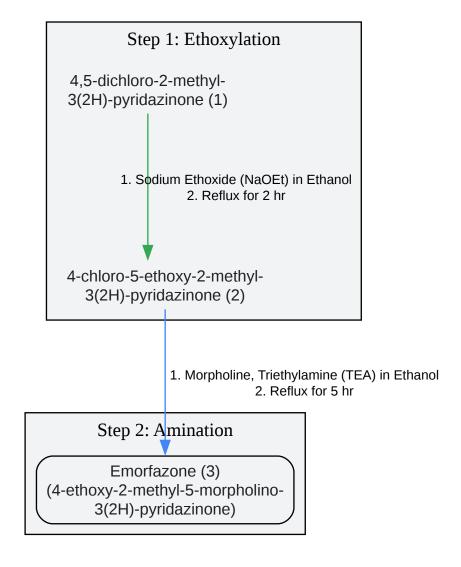
A mixture of the 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2) (1.88 g, 0.01 mol), morpholine (1.74 g, 0.02 mol), and triethylamine (1.5 g) in ethanol (50 mL) is refluxed for 5 hours. After the reaction is complete, the solvent is removed by evaporation in vacuo. The resulting residue is dissolved in chloroform. The chloroform solution is washed with a 10% aqueous solution of sodium carbonate, followed by water, and then dried over anhydrous sodium sulfate. The chloroform is evaporated, and the remaining residue is recrystallized from ether to afford the final product, **Emorfazone** (3), as prisms.

Yield: 1.96 g (82%)

Melting Point: 90-91 °C

Synthesis Workflow Diagram





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Caption: Synthetic pathway of **Emorfazone** from 4,5-dichloro-2-methyl-3(2H)-pyridazinone.

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural confirmation of synthesized **Emorfazone**. A detailed study employing FT-IR, ¹H NMR, and ¹³C NMR has been performed to characterize the molecule.[6]

Table 3: Key Spectroscopic Data for **Emorfazone**



Analysis Type	Observed Peaks / Shifts	Assignment
FT-IR (cm ⁻¹)	~1650	C=O stretching (pyridazinone ring)
~1604	C=N stretching	
¹H NMR (CDCl₃, δ ppm)	1.4 (t, 3H)	-O-CH ₂ -CH ₃
3.0 (t, 4H)	Morpholine -CH2-N-CH2-	
3.6 (s, 3H)	N-CH₃	_
3.8 (t, 4H)	Morpholine -CH2-O-CH2-	-
4.2 (q, 2H)	-O-CH₂-CH₃	-
7.6 (s, 1H)	Pyridazinone ring C-H	-
¹³ C NMR (CDCl₃, δ ppm)	14.5	Ethoxy -CH₃
38.0	N-CH ₃	
51.0	Morpholine -CH2-N-CH2-	-
65.0	Ethoxy -CH ₂ -	-
67.0	Morpholine -CH2-O-CH2-	-
125.0	Pyridazinone C-H	_
(Multiple signals)	Quaternary carbons in the pyridazinone ring	_
~160.0	C=O	

Note: The spectral data presented are approximate values based on typical chemical shifts and reported spectra for **Emorfazone** and related structures.[6] Specific values may vary based on experimental conditions.

Mechanism of Action

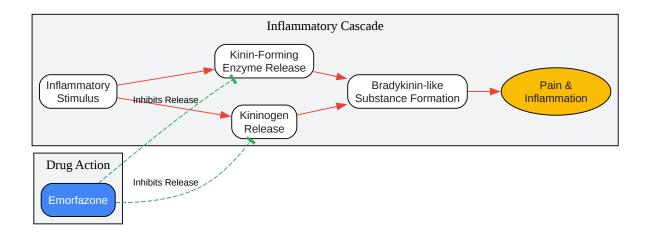
Unlike most NSAIDs that function through the inhibition of cyclooxygenase (COX) enzymes, **Emorfazone** exhibits a novel mechanism of action. Pharmacological studies have



demonstrated that **Emorfazone** does not significantly inhibit prostaglandin biosynthesis. Instead, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the release of a bradykinin-like substance at the site of inflammation.[3][5]

Bradykinin is a potent inflammatory mediator that increases vascular permeability and is directly involved in the signaling of pain. By preventing the release of kininogen and kininforming enzymes into the extravascular space, **Emorfazone** effectively suppresses the local biosynthesis of this key pain and inflammation mediator.[5]

Signaling Pathway Diagram



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Caption: Proposed mechanism of action of **Emorfazone** via inhibition of inflammatory mediator release.

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